molecular formula C18H23N5O2 B2565526 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396686-24-0

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2565526
CAS No.: 1396686-24-0
M. Wt: 341.415
InChI Key: FRXSQZRAQSWZBJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves the reaction of 4-ethoxyaniline with 6-(piperidin-1-yl)pyrimidine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis process. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the piperidinyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
  • 1-(4-Chlorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
  • 1-(4-Fluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSQZRAQSWZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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